Coumarin 510

Übersicht

Beschreibung

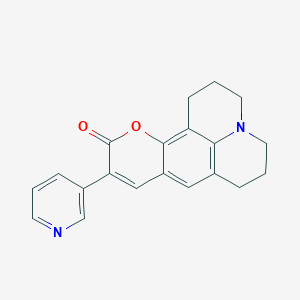

benzopyrano[6,7,8-ij]quinolizin-11-one, is a fluorescent dye belonging to the coumarin family. It is characterized by its yellow crystalline appearance and is widely used in various scientific and industrial applications due to its unique luminescent properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin 510 typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Photochemical Reactions

Under UV/visible light, Coumarin 510 undergoes electron transfer and radical cyclization (Figure 1) :

-

Visible light-mediated cyclization :

| Photoproperty | Value (λ in nm) | Solvent | Reference |

|---|---|---|---|

| Absorption maximum (S₀→S₁) | 412–418 | THF/CH₃CN | |

| Fluorescence emission | 510–536 | EtOH | |

| Quantum yield (ϕ) | 0.65–0.82 | DMSO |

Mechanistic insight: Photoexcitation induces a charge-separated state , enabling radical anion formation and subsequent C–C bond formation .

Metal Ion Interactions

This compound acts as a chemosensor for Cu²⁺ and Hg²⁺ via chelation-enhanced quenching (CHEQ) :

| Metal Ion | Absorption Shift (Δλ) | Detection Limit (ppb) | Binding Stoichiometry |

|---|---|---|---|

| Cu²⁺ | 460 → 510 nm | 4.0 | 1:1 |

| Hg²⁺ | 460 → 485 nm | 6.2 | 1:1 |

-

Mechanism : Coordination through the pyridyl nitrogen and lactone oxygen induces structural distortion, quenching fluorescence .

-

Applications : Real-time monitoring of heavy metals in environmental and biological systems .

Redox Reactions

Electrochemical oxidation of this compound generates stable radical cations (Figure 2) :

-

Conditions : 3 V potential in CH₃CN/TBAPF₆.

-

Evidence : ESR signal at g = 2.003 confirms delocalized radicals .

-

Outcome : Reversible optical switching between neutral and oxidized states (absorbance at 850 nm) .

| Redox State | Absorption Peak (nm) | Lifetime (μs) |

|---|---|---|

| Neutral | 418 | N/A |

| Radical cation | 350, 850 | >300 |

Enzyme Interactions

This compound inhibits serine proteases (e.g., human leukocyte elastase) via acylation (Figure 3) :

Thermal Stability

Decomposition occurs above 165°C, with a melting point of 163–167°C . Pyrolysis products include CO₂ and aromatic fragments, confirmed by TGA-MS.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Coumarin 510 (C20H18N2O2) is characterized by its distinct molecular structure, which contributes to its optoelectronic properties. The compound exhibits strong fluorescence, making it suitable for various applications such as fluorescent probes and dyes.

Applications in Chemistry

Fluorescent Probes:

this compound is widely utilized as a fluorescent probe in analytical chemistry. Its fluorescence properties allow for sensitive detection of various analytes. For example, it has been used for the detection of metal ions such as Cu²⁺, showcasing its effectiveness in environmental monitoring and biological assays .

Dye-Sensitized Solar Cells (DSCs):

The compound has been investigated for use in dye-sensitized solar cells due to its ability to absorb light and convert it into electrical energy efficiently. Research indicates that coumarin derivatives can enhance the performance of DSCs through their unique absorption characteristics .

Dye Lasers:

this compound is also employed in dye lasers, where it serves as a laser dye due to its favorable lasing properties. The compound's ability to produce a wide range of wavelengths makes it valuable for various photonic applications .

Biological Applications

Cell Imaging:

In biological research, this compound is used for cell imaging due to its fluorescent properties. It can be utilized to label cells for tracking and visualization under fluorescence microscopy. This application is crucial in studies involving cellular processes and interactions .

Enzyme Substrates:

The compound serves as a substrate for detecting enzymatic activity in biological assays. For instance, derivatives of coumarin are used in assays to measure enzyme activity based on fluorescence intensity changes upon substrate conversion .

Material Science Applications

Optoelectronic Devices:

this compound's optoelectronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently contributes to advancements in display technologies .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Fluorescent probes | High sensitivity for analyte detection |

| Chemistry | Dye-sensitized solar cells | Enhanced energy conversion efficiency |

| Chemistry | Dye lasers | Wide range of lasing wavelengths |

| Biology | Cell imaging | Effective tracking and visualization |

| Biology | Enzyme substrates | Quantitative measurement of enzyme activity |

| Material Science | OLEDs | Efficient light emission |

Case Studies

Case Study 1: Detection of Cu²⁺ Ions

A study demonstrated the use of this compound as a selective fluorescent probe for the detection of Cu²⁺ ions in aqueous solutions. The probe exhibited significant fluorescence enhancement upon binding with Cu²⁺, allowing for sensitive detection even at low concentrations .

Case Study 2: Performance in Dye-Sensitized Solar Cells

Research highlighted the incorporation of coumarin derivatives into DSCs, showing improved efficiency compared to traditional dyes. This compound's absorption characteristics were optimized through structural modifications, leading to enhanced photovoltaic performance .

Wirkmechanismus

The mechanism of action of Coumarin 510 involves its ability to interact with various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions facilitate its binding to specific targets, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Warfarin: An anticoagulant that also belongs to the coumarin family.

Esculin: Used in combination therapies for hemorrhoids.

Trioxsalen: Employed in the treatment of vitiligo.

Uniqueness of Coumarin 510

This compound is unique due to its superior luminescent properties, making it highly valuable in fluorescence-based applications. Its ability to emit light in the blue-green spectrum distinguishes it from other coumarin derivatives .

Biologische Aktivität

Coumarin 510 is a synthetic derivative of coumarin, which is a naturally occurring compound found in various plants. This compound has gained attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as 7-hydroxy-4-methylcoumarin, is characterized by its hydroxyl and methyl substituents on the coumarin scaffold. The structure can be represented as follows:

Antioxidant Activity

Coumarin derivatives have been extensively studied for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. A study evaluated its ability to inhibit lipid peroxidation and found that it effectively reduces oxidative stress in cellular models.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| Lipid Peroxidation | 0.11 |

| DPPH Scavenging | 3.33 |

| Hydroxyl Radical Scavenging | 7.12 |

These results suggest that this compound can protect cellular membranes from oxidative damage, making it a potential candidate for therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound induces apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation.

Case Study: Inhibition of Prostate Cancer Cells

In a study involving prostate cancer cell lines (PC3 and DU145), this compound showed significant cytotoxic effects with IC50 values ranging from 18.97 to 32.01 µg/mL over different time points (24h, 48h, and 72h). The mechanism was attributed to the induction of chromatin condensation and DNA damage, leading to cell cycle arrest at the G0/G1 phase .

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC3 | 32.01 | 25.47 | 18.97 |

| DU145 | 35.22 | 27.84 | 19.52 |

Antimicrobial Activity

Coumarin derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. In vitro studies have indicated that it exhibits inhibitory effects against both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Efficacy of Coumarin Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <50 µg/mL |

| Escherichia coli | <100 µg/mL |

These findings highlight the potential use of this compound as an antimicrobial agent .

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-20-17(14-4-1-7-21-12-14)11-15-10-13-5-2-8-22-9-3-6-16(18(13)22)19(15)24-20/h1,4,7,10-12H,2-3,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEAIIVRKIVRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=CN=CC=C5)CCCN3C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.